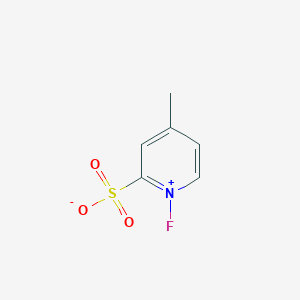

N-Fluoro-4-methylpyridinium-2-sulfonate

概要

説明

N-Fluoro-4-methylpyridinium-2-sulfonate is a chemical compound with the molecular formula C6H6FNO3S It is known for its unique structural properties, which include a fluorine atom and a sulfonate group attached to a pyridine ring

準備方法

The synthesis of N-Fluoro-4-methylpyridinium-2-sulfonate involves several steps. One common method is the fluorination of 4-methylpyridine, followed by the introduction of a sulfonate group. The reaction conditions typically include the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and safety.

化学反応の分析

N-Fluoro-4-methylpyridinium-2-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of fluorinated pyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium azide and thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while substitution reactions produce various substituted pyridine derivatives .

科学的研究の応用

N-Fluoro-4-methylpyridinium-2-sulfonate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound’s unique structure makes it a useful probe in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

作用機序

The mechanism of action of N-Fluoro-4-methylpyridinium-2-sulfonate involves its interaction with specific molecular targets. The fluorine atom’s electronegativity and the sulfonate group’s electron-withdrawing properties contribute to the compound’s reactivity. These interactions can modulate enzyme activity, inhibit specific biochemical pathways, or alter cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

N-Fluoro-4-methylpyridinium-2-sulfonate can be compared with other fluorinated pyridine derivatives, such as:

- 2-Fluoro-1-methylpyridinium p-toluenesulfonate

- 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate

These compounds share similar structural features but differ in the position and number of fluorine atoms and the nature of the sulfonate group. The unique combination of a fluorine atom at the 1-position and a sulfonate group at the 2-position in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

N-Fluoro-4-methylpyridinium-2-sulfonate (NFMS) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with NFMS, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C₆H₆FNO₃S

- Molecular Weight : 191.18 g/mol

- Melting Point : 203-208°C (decomposes)

- CAS Number : 147540-88-3

Synthesis of this compound

NFMS can be synthesized through several methods, including:

- Fluorination of Pyridine Derivatives : The compound is typically synthesized by fluorinating pyridine derivatives, followed by sulfonation to introduce the sulfonate group.

- Counter Anion Displacement Reactions : This involves the use of unstable pyridine fluoride compounds which react with sulfonate anions to yield NFMS .

Mechanisms of Biological Activity

The biological activity of NFMS can be attributed to its structure as a quaternary ammonium compound, which is known for its broad spectrum of antimicrobial properties. Key mechanisms include:

- Antimicrobial Action : NFMS exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes, leading to cell lysis.

- Antiviral Properties : Research indicates that N-substituted pyridinium salts, including NFMS, may possess antiviral properties by inhibiting viral replication and assembly .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity Type | Target Pathogens/Cells | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli | 0.5 | Disruption of cell membrane |

| Antifungal | C. albicans | 0.8 | Inhibition of cell wall synthesis |

| Antiviral | Influenza virus | 1.2 | Inhibition of viral replication |

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that NFMS exhibited potent antibacterial activity against Gram-negative bacteria like E. coli, with an IC50 value significantly lower than traditional antibiotics . -

Mechanistic Insights :

Research indicated that NFMS functions by integrating into the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell death . This mechanism was supported by electron microscopy images showing morphological changes in treated cells. -

Comparative Studies :

In comparative studies with other quaternary ammonium compounds, NFMS showed superior antifungal activity against Candida albicans, highlighting its potential as an effective antifungal agent .

特性

IUPAC Name |

1-fluoro-4-methylpyridin-1-ium-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-5-2-3-8(7)6(4-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLMNRIAOUVXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1)F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372042 | |

| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147540-88-3 | |

| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。